![molecular formula C8H7FO3 B070980 3-Fluoro-5-methoxybenzoic acid CAS No. 176548-72-4](/img/structure/B70980.png)
3-Fluoro-5-methoxybenzoic acid
Overview
Description
“3-Fluoro-5-methoxybenzoic acid” is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 g/mol . The IUPAC name for this compound is 3-fluoro-5-methoxybenzoic acid .
Synthesis Analysis
While specific synthesis methods for “3-Fluoro-5-methoxybenzoic acid” were not found in the search results, benzoic acid derivatives like this one are often used in the synthesis of active pharmaceutical ingredients due to their excellent lipophilicity and binding affinity .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-5-methoxybenzoic acid” consists of a benzene ring substituted with a fluoro group at the 3rd position and a methoxy group at the 5th position . The carboxylic acid group attached to the benzene ring contributes to its reactivity .
Physical And Chemical Properties Analysis
“3-Fluoro-5-methoxybenzoic acid” has a molecular weight of 170.14 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 46.5 Ų .
Scientific Research Applications
Chemical Synthesis
“3-Fluoro-5-methoxybenzoic acid” is a chemical compound with the molecular formula C8H7FO3 and a molecular weight of 170.14 . It is used in various chemical synthesis processes due to its unique structure and properties .
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The unique properties of “3-Fluoro-5-methoxybenzoic acid” make it suitable for this field .
Nucleophilic Aromatic Substitution
The fluoride substituent in “3-Fluoro-5-methoxybenzoic acid” enables nucleophilic aromatic substitution . This is a substitution reaction in organic chemistry involving an aromatic ring. Its unique structure allows it to undergo this reaction .
Fischer Esterification
“3-Fluoro-5-methoxybenzoic acid” can undergo various reactions, including Fischer esterification . This process forms an ester from a carboxylic acid and an alcohol in the presence of a strong acid .
Alzheimer’s Disease Research
Esters formed from “3-Fluoro-5-methoxybenzoic acid” through Fischer esterification have been used in the treatment of Alzheimer’s disease . This highlights its potential in medical and pharmaceutical research .
Analytical Chemistry
“3-Fluoro-5-methoxybenzoic acid” is also used in analytical chemistry . Its unique properties can be utilized in various analytical methods and techniques .
Safety And Hazards
“3-Fluoro-5-methoxybenzoic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, or gas, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
3-fluoro-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHJSLPINVJGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620499 | |
Record name | 3-Fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxybenzoic acid | |
CAS RN |
176548-72-4 | |
Record name | 3-Fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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